ethopropazine

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La profenamina se sintetiza mediante la alquilación de la fenotiazina con 1-dietilamino-2-cloropropano en presencia de amida sódica. Esta reacción produce el compuesto deseado, profenamina .

Métodos de Producción Industrial: La producción industrial de profenamina sigue rutas de síntesis similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: La profenamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La profenamina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la profenamina en sus derivados de amina correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de fenotiazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y aminas en condiciones básicas o ácidas.

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados de fenotiazina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ethopropazine functions by blocking muscarinic acetylcholine receptors, which helps alleviate symptoms such as rigidity and tremors. Its pharmacokinetic properties indicate poor oral bioavailability and extensive metabolism, with significant protein binding noted at higher concentrations .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | <2.7% |

| Volume of Distribution | High |

| Elimination Half-life | Not specified |

| Protein Binding | High (>500 ng/mL) |

Treatment of Parkinsonism

This compound is indicated for the symptomatic treatment of various forms of parkinsonism, including:

- Idiopathic Parkinson's Disease

- Drug-Induced Extrapyramidal Reactions

- Hepatolenticular Degeneration

- Congenital Athetosis

In clinical studies, this compound has shown efficacy in improving motor functions and reducing tremors in patients with Parkinson's disease. A notable study involving 147 patients demonstrated that this compound was particularly effective against severe tremors and improved overall patient mobility and quality of life .

Comparison with Other Anticholinergics

In controlled studies, this compound has been compared with other anticholinergic medications like benztropine. Results indicated that while both drugs effectively managed parkinsonian symptoms, this compound had a lower incidence of adverse effects such as tardive dyskinesia .

Case Study 1: Efficacy in Severe Tremors

In a clinical trial involving patients with severe tremors due to Parkinson's disease, this compound was administered at doses ranging from 50 mg to 600 mg per day. The outcomes showed a significant reduction in tremor severity and improvements in gait and posture. Most patients reported better sleep quality without serious side effects, although drowsiness was noted .

Case Study 2: Neuroleptic-Induced Parkinsonism

A 12-week study evaluated this compound's effectiveness in treating parkinsonism induced by neuroleptic medications. Patients receiving this compound exhibited significant symptom control compared to those treated with benztropine, who experienced increased anxiety and depression levels .

Mecanismo De Acción

La profenamina ejerce sus efectos bloqueando los receptores muscarínicos de acetilcolina, reduciendo así la actividad colinérgica en el sistema nervioso central. Esta acción ayuda a aliviar los síntomas de la enfermedad de Parkinson, como la rigidez y los temblores. Además, sus propiedades antihistamínicas y antiadrenérgicas contribuyen a sus efectos terapéuticos generales .

Compuestos Similares:

Proclorperazina: Otro derivado de fenotiazina con propiedades antipsicóticas y antieméticas.

Clorpromazina: Utilizada como agente antipsicótico y antiemético.

Trifluoperazina: Utilizada en el tratamiento de la esquizofrenia y la ansiedad.

Unicidad de la Profenamina: La profenamina es única debido a su combinación específica de propiedades anticolinérgicas, antihistamínicas y antiadrenérgicas, lo que la hace particularmente efectiva en el tratamiento de la enfermedad de Parkinson y los síntomas extrapiramidales inducidos por fármacos. Su perfil farmacológico distintivo la diferencia de otros derivados de fenotiazina .

Comparación Con Compuestos Similares

Prochlorperazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.

Chlorpromazine: Used as an antipsychotic and antiemetic agent.

Trifluoperazine: Employed in the treatment of schizophrenia and anxiety.

Uniqueness of Profenamine: Profenamine is unique due to its specific combination of anticholinergic, antihistamine, and antiadrenergic properties, making it particularly effective in treating Parkinson’s disease and drug-induced extrapyramidal symptoms. Its distinct pharmacological profile sets it apart from other phenothiazine derivatives .

Actividad Biológica

Ethopropazine, a phenothiazine derivative, is primarily recognized for its anticholinergic properties and has been utilized in the treatment of Parkinson's disease since the 1950s. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and case studies that illustrate its efficacy and safety profile.

This compound, chemically known as N10-(2-diethylaminopropyl)phenothiazine, exhibits a complex structure that contributes to its biological activity. As an anticholinergic agent, it works by blocking the action of acetylcholine in the central nervous system (CNS), which helps alleviate symptoms associated with Parkinson's disease, such as rigidity and tremors.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied primarily in animal models. Key findings include:

- Absorption and Bioavailability : this compound demonstrates poor oral bioavailability (<2.7%) in rat models, indicating extensive first-pass metabolism .

- Distribution : The drug is highly protein-bound in plasma, with significant distribution to brain tissues compared to plasma . Studies show that this compound enters brain tissues rapidly, with peak concentrations observed within 0.5 hours post-administration .

- Metabolism : Less than 1% of the administered dose is excreted unchanged in urine and bile, suggesting extensive metabolism .

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability | <2.7% |

| Peak Concentration Time | 0.5 h |

| Unchanged Excretion | <1% |

Therapeutic Efficacy

This compound has been evaluated for its effectiveness in treating various forms of Parkinson's disease. A notable study involving 147 patients indicated that this compound was particularly effective against severe tremors that did not respond to other treatments. Patients reported improvements in sleep quality, gait, posture, and speech .

Case Studies

- Case Study on Parkinson's Disease : In a clinical setting, patients with different types of Parkinson's disease (postencephalitic, idiopathic, arteriosclerotic) were treated with this compound. The results demonstrated significant symptom relief, particularly in tremor severity and overall mobility .

- Dosage and Side Effects : Common dosages ranged from 0.6 g to 1.6 g daily. While most patients experienced drowsiness and dizziness as side effects, no severe adverse reactions were reported . This highlights the importance of careful dosage management.

Comparative Studies

Comparative studies have been conducted to evaluate this compound against other anticholinergic agents:

- Efficacy : this compound was found to be more effective than other drugs in managing severe tremors associated with Parkinson's disease .

- Side Effects : Compared to other treatments like trihexyphenidyl or procyclidine, this compound exhibited a similar side effect profile but was noted for its unique efficacy in resistant cases .

Propiedades

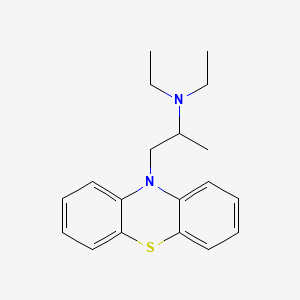

IUPAC Name |

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOZDBSBBXSXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023018 | |

| Record name | Ethopropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.24e-03 g/L | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ethopropazine's antiparkinson action can be attributed to its anticholinergic properties. Ethopropazine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Ethopropazine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain. | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

522-00-9, 1094-08-2 | |

| Record name | (±)-Ethopropazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Profenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WI4P02YN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166-168, 64.5 °C | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.